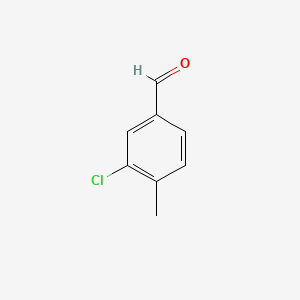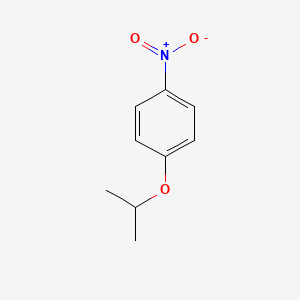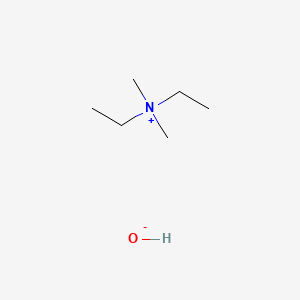
Hidróxido de dietildimetilamonio
Descripción general
Descripción
Diethyldimethylammonium hydroxide is an organic compound with the molecular formula C6H17NO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups. This compound is commonly used as a structure-directing agent in the synthesis of zeolites and other catalytic materials .
Aplicaciones Científicas De Investigación
Diethyldimethylammonium hydroxide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Diethyldimethylammonium hydroxide is a chemical compound that primarily targets the structure of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts . The compound acts as a structure-directing agent in the synthesis of zeolite UZM-8 .
Mode of Action
The interaction of Diethyldimethylammonium hydroxide with its targets involves the synthesis of zeolite UZM-8 . It acts as a sole structure-directing agent in this process . The resulting changes include the formation of zeolite UZM-8, which is used as a catalyst in isopropylation of benzene to form cumene .
Biochemical Pathways
Diethyldimethylammonium hydroxide affects the biochemical pathways involved in the synthesis of zeolite UZM-8 . The downstream effects of these pathways result in the formation of zeolite UZM-8, which is used as a catalyst in various chemical reactions .
Result of Action
The molecular and cellular effects of Diethyldimethylammonium hydroxide’s action primarily involve the synthesis of zeolite UZM-8 . This zeolite, in turn, is used as a catalyst in isopropylation of benzene to form cumene .
Análisis Bioquímico
Biochemical Properties
Diethyldimethylammonium hydroxide plays a significant role in biochemical reactions. It acts as a structure-directing agent in the synthesis of zeolites, such as UZM-8 and zeolite Y nanoparticles . These zeolites are used as catalysts in various chemical reactions, including the isopropylation of benzene to form cumene . Diethyldimethylammonium hydroxide interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of specific products. The compound’s hydroxide ion can also participate in nucleophilic substitution reactions, further influencing biochemical pathways.
Cellular Effects
Diethyldimethylammonium hydroxide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydroxide ion can alter the pH of the cellular environment, affecting enzyme activity and metabolic reactions. Additionally, diethyldimethylammonium hydroxide can interact with cell membranes, potentially disrupting membrane integrity and affecting ion transport . These interactions can lead to changes in cellular function and overall cell health.
Molecular Mechanism
The molecular mechanism of diethyldimethylammonium hydroxide involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, diethyldimethylammonium hydroxide can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyldimethylammonium hydroxide can change over time. The compound’s stability and degradation are important factors to consider. Diethyldimethylammonium hydroxide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of diethyldimethylammonium hydroxide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, diethyldimethylammonium hydroxide can exhibit toxic or adverse effects . These effects can include disruptions in metabolic pathways, enzyme inhibition, and changes in gene expression. It is important to determine the threshold dose at which these adverse effects occur to ensure safe usage of the compound in research and industrial applications.
Metabolic Pathways
Diethyldimethylammonium hydroxide is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, diethyldimethylammonium hydroxide can participate in nucleophilic substitution reactions, affecting the synthesis and degradation of specific metabolites. Additionally, the compound can influence the activity of enzymes involved in energy production and biosynthetic pathways, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of diethyldimethylammonium hydroxide within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, diethyldimethylammonium hydroxide can interact with binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also affect its overall activity and function.
Subcellular Localization
Diethyldimethylammonium hydroxide’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, diethyldimethylammonium hydroxide may localize to the mitochondria, where it can influence energy production and metabolic pathways. Understanding the subcellular localization of diethyldimethylammonium hydroxide is essential for elucidating its biochemical effects.
Métodos De Preparación
Diethyldimethylammonium hydroxide can be synthesized through various methods. One common synthetic route involves the reaction of diethyldimethylamine with an alkyl halide, followed by the addition of a hydroxide source to form the hydroxide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
In industrial production, diethyldimethylammonium hydroxide is often prepared by the hydrolysis of diethyldimethylammonium chloride in the presence of a strong base, such as sodium hydroxide. This method allows for the efficient production of the compound in large quantities .
Análisis De Reacciones Químicas
Diethyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Diethyldimethylammonium hydroxide is similar to other quaternary ammonium compounds, such as tetraethylammonium hydroxide and tetrapropylammonium hydroxide. it is unique in its specific alkyl group composition, which gives it distinct properties and reactivity. Similar compounds include:
- Tetraethylammonium hydroxide
- Tetrapropylammonium hydroxide
- Trimethylphenylammonium hydroxide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
diethyl(dimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDCIBMGKCMHQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888747 | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95500-19-9 | |
| Record name | Diethyldimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95500-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyldimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 95500-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethyldimethylammonium hydroxide function as a structure-directing agent in zeolite synthesis?
A: Diethyldimethylammonium hydroxide acts as a structure-directing agent (SDA) during the hydrothermal synthesis of zeolites. [] SDAs like Diethyldimethylammonium hydroxide occupy the void spaces within the forming zeolite framework. The size, shape, and charge of the SDA molecule influence the final structure of the zeolite pores and channels. In the case of PLS-4, Diethyldimethylammonium hydroxide directs the formation of a layered silicate structure with ferrierite layers, similar to RUB-36. [] This layered silicate can then be transformed into a CDO-type zeolite via a dehydration-condensation reaction. []
Q2: Can you explain the role of Diethyldimethylammonium hydroxide in synthesizing layered uranyl diphosphonates and how its structure influences the final product?
A: Diethyldimethylammonium hydroxide participates in the hydrothermal synthesis of layered uranyl diphosphonate compounds. [] In the reaction with Uranyl nitrate and 1,4-benzenebisphosphonic acid, Diethyldimethylammonium hydroxide acts as a templating agent, influencing the crystal structure of the resulting compound. While Diethyldimethylammonium hydroxide leads to the formation of the layered compound [(CH3CH2)2N(CH3)2][(UO2)3(O3PC6H4PO3H)2F(H2O)] (Et2Me2Ubbp), its larger size compared to tetramethylammonium hydroxide results in a different arrangement of UO6F and UO7 pentagonal bipyramids within the layered framework. [] This highlights how variations in SDA size and structure can impact the specific arrangement of building blocks within the final uranyl diphosphonate material.
Q3: Are there any alternative structure-directing agents to Diethyldimethylammonium hydroxide in the synthesis of PLS-type materials, and how do their properties compare?
A: Yes, Tetramethylammonium hydroxide is another SDA used in the synthesis of PLS-type layered silicates. [] When used instead of Diethyldimethylammonium hydroxide, it leads to the formation of PLS-3, a structure similar to layered silicate PREFER but with a smaller interlayer distance. [] This difference in interlayer distance highlights how even slight variations in SDA size (Tetramethylammonium vs. Diethyldimethylammonium) can impact the structural features of the resulting layered silicate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


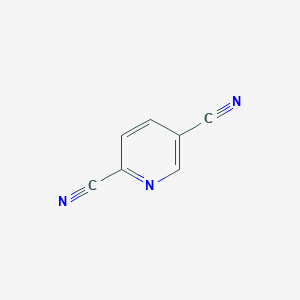

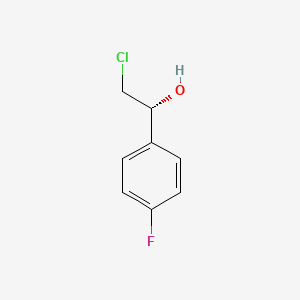
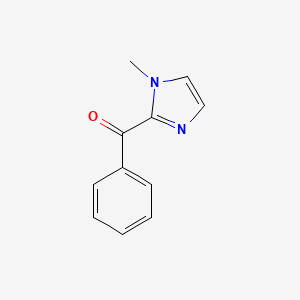
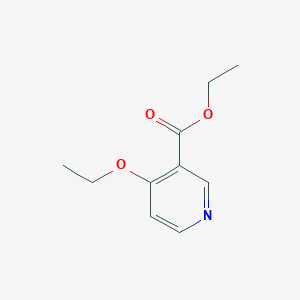



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
